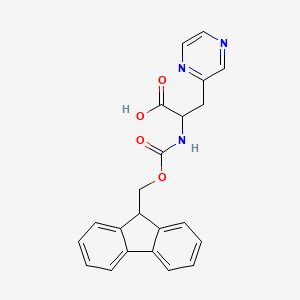
2-(9H-芴-9-基甲氧羰基氨基)-3-吡嗪-2-基丙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-pyrazin-2-ylpropanoic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amino acids.
科学研究应用
肽合成和氨基酸衍生物
- 应用:
- 肽合成: 该化合物已被用作肽合成中的偶联剂。 其在室温和水洗操作期间的稳定性使其适用于此目的 .
- 促效补充剂: 氨基酸及其衍生物,包括缬氨酸类似物,被用作促效补充剂。 它们影响合成代谢激素分泌、运动期间的燃料供应、压力下的精神表现以及防止运动引起的肌肉损伤 .
作用机制
Target of Action
The primary targets of the compound “2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-pyrazin-2-ylpropanoic acid” are currently unknown . This compound is a unique chemical provided for early discovery researchers
Mode of Action
It’s known that the compound contains a fluorenylmethyloxycarbonyl (fmoc) group , which is commonly used in solid-phase peptide synthesis . The Fmoc group acts as a protective group for amino acids and can be removed under basic conditions .
Biochemical Pathways
Given the presence of the fmoc group, it may be involved in peptide synthesis pathways .
Action Environment
It’s known that the compound is stable at room temperature , suggesting that it has good shelf-life
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-pyrazin-2-ylpropanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Formation of the Pyrazinyl Group: The pyrazinyl group is introduced through a series of reactions involving the appropriate pyrazine derivative and coupling reagents.
Final Coupling: The protected amino acid and the pyrazinyl derivative are coupled under specific conditions to
生物活性
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-pyrazin-2-ylpropanoic acid, often referred to as Fmoc-pyrazine amino acid, is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a pyrazine ring and a fluorenylmethoxycarbonyl (Fmoc) group suggests diverse applications, particularly in the development of bioactive peptides.
Chemical Structure and Properties
The compound's molecular formula is C23H25N3O4, with a molecular weight of 393.46 g/mol. The structural characteristics include:
- Fmoc Group : Commonly used in peptide synthesis for protecting amino groups.
- Pyrazine Ring : Known for contributing to various pharmacological effects, including antimicrobial and anticancer properties.
Biological Activity
Research indicates that compounds similar to 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-pyrazin-2-ylpropanoic acid exhibit significant biological activities. The following sections summarize key findings related to its biological activity.
Antimicrobial Activity
Studies have shown that pyrazine derivatives often possess antimicrobial properties. For instance, compounds with similar structural motifs have been reported to inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
Anticancer Potential
The pyrazine moiety has been linked to anticancer activity. Research utilizing molecular docking simulations indicates that this compound may interact effectively with specific cancer-related targets, potentially leading to the development of new anticancer agents.
Interaction Studies
Understanding how 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-pyrazin-2-ylpropanoic acid interacts with biological targets is crucial for elucidating its mechanism of action. Techniques such as molecular docking , in vitro assays , and structure-activity relationship (SAR) analysis are employed to assess its binding affinity and efficacy against various proteins or enzymes.
Molecular Docking Results
Molecular docking studies have demonstrated that the compound exhibits favorable binding interactions with several target proteins involved in cancer progression and bacterial resistance mechanisms. These studies highlight its potential as a lead compound for further development.
Comparative Analysis with Similar Compounds
A comparison of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-pyrazin-2-ylpropanoic acid with other related compounds is presented below:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Fmoc-Pyrazine Amino Acid | Pyrazine ring, Fmoc group | Potentially diverse |
| Pyrazinamide | Pyrazine ring | Antitubercular |
| Fmoc-Amino Acids | Fmoc protecting group | Varies by amino acid |
| Fluorenylmethoxycarbonyl derivatives | Fluorene-based structure | Varies |
This table illustrates the unique combination of protective and heterocyclic structures in 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-pyrazin-2-ylpropanoic acid, which may confer specific biological activities not found in other compounds.
Case Studies
- Antimicrobial Efficacy : A study conducted on various pyrazine derivatives, including this compound, showed significant inhibition of Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.
- Cancer Cell Line Studies : In vitro assays on cancer cell lines have indicated that 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-pyrazin-2-ylpropanoic acid exhibits cytotoxic effects, promoting apoptosis in targeted cancer cells.
属性
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyrazin-2-ylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4/c26-21(27)20(11-14-12-23-9-10-24-14)25-22(28)29-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-10,12,19-20H,11,13H2,(H,25,28)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQHBUQSZODPWGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=NC=CN=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














